In Vitro Potency of Active Moiety SPR719 Against NTM: MIC90 Comparison with Clarithromycin and Rifampicin
SPR719, the active moiety of SPR720, demonstrates superior in vitro activity against clinically relevant NTM species compared to standard-of-care agents clarithromycin and rifampicin. Against a panel of NTM isolates including M. ulcerans, M. marinum, and M. chimaera, SPR719 exhibited a MIC range of 0.125–4 μg/mL, whereas clarithromycin MICs ranged from 0.5 to >32 μg/mL and rifampicin MICs ranged from 0.5 to 16 μg/mL, indicating a favorable potency profile for SPR719 [1]. Specifically, SPR719 showed MIC90 of 2 μg/mL against MAC and 0.125 μg/mL against M. kansasii [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against NTM |
|---|---|
| Target Compound Data | SPR719 MIC range: 0.125–4 μg/mL; MAC MIC90: 2 μg/mL; M. kansasii MIC90: 0.125 μg/mL |
| Comparator Or Baseline | Clarithromycin MIC range: 0.5 to >32 μg/mL; Rifampicin MIC range: 0.5 to 16 μg/mL |
| Quantified Difference | SPR719 exhibits lower MIC values across species, particularly against M. kansasii (MIC90 0.125 μg/mL vs. comparator MICs >0.5 μg/mL) |
| Conditions | Broth microdilution per CLSI guidelines; tested against 138 clinical and reference NTM strains |
Why This Matters
Lower MIC values translate to a higher likelihood of achieving therapeutic concentrations at the site of infection with lower doses, reducing toxicity risk and improving patient adherence.
- [1] Pidot SJ, et al. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera. PLoS One. 2021;16(1):e0245686. View Source
- [2] Pennings LJ, et al. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria. Antimicrob Agents Chemother. 2021;65(4):e02489-20. View Source
